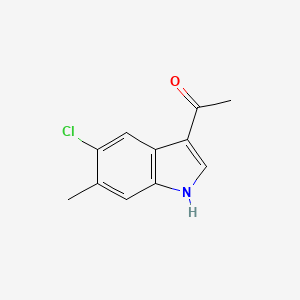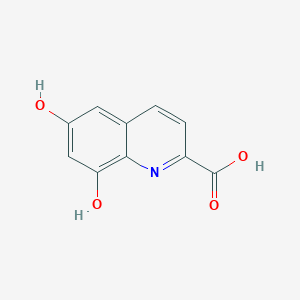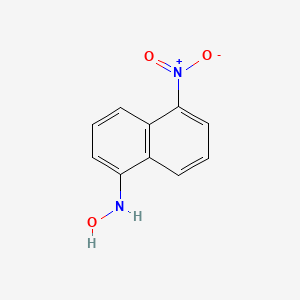
3-Hydroxy-6-nitroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-6-nitroquinolin-2(1H)-one is a quinoline derivative known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-nitroquinolin-2(1H)-one typically involves the nitration of quinolin-2(1H)-one followed by hydroxylation. Common reagents used in these reactions include nitric acid for nitration and hydroxylating agents such as hydrogen peroxide or hydroxylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and hydroxylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives with different oxidation states.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
Oxidation: Oxidized quinolinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential anticancer activities.
Industry: Used in the development of dyes, pigments, and other materials.
作用机制
The mechanism of action of 3-Hydroxy-6-nitroquinolin-2(1H)-one would depend on its specific application. For example, in antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would vary accordingly.
相似化合物的比较
Similar Compounds
Quinolin-2(1H)-one: The parent compound without the nitro and hydroxy groups.
6-Nitroquinolin-2(1H)-one: Lacks the hydroxy group.
3-Hydroxyquinolin-2(1H)-one: Lacks the nitro group.
Uniqueness
3-Hydroxy-6-nitroquinolin-2(1H)-one is unique due to the presence of both the hydroxy and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H6N2O4 |
|---|---|
分子量 |
206.15 g/mol |
IUPAC 名称 |
3-hydroxy-6-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6N2O4/c12-8-4-5-3-6(11(14)15)1-2-7(5)10-9(8)13/h1-4,12H,(H,10,13) |
InChI 键 |
IFJWJDYQZVOTFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)



![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)



![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)



